4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-
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Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse biological and pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties .
Preparation Methods
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)- typically involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. The reaction is carried out in anhydrous ethanol at room temperature, followed by refluxing in anhydrous ethanol to obtain the desired triazolobenzodiazepine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its anti-inflammatory and antihypertensive properties, it is being explored for therapeutic applications in treating inflammatory diseases and hypertension.
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)- can be compared with other similar compounds such as:
1-(3-Nitrophenyl)-5,6-dihydro-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine: This compound has a nitrophenyl group instead of a methylthio group, which may result in different biological activities.
Substituted 9H-bis-(1,2,4)triazolo(4,3-a3’,4’-d)(1,5)benzodiazepines: These compounds have a bis-triazolo structure, which may enhance their pharmacological properties.
The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
137731-08-9 |
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Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
5-methylsulfanyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C11H10N4S/c1-16-11-6-10-14-12-7-15(10)9-5-3-2-4-8(9)13-11/h2-5,7H,6H2,1H3 |
InChI Key |
KAKVNPSKRCCFMD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N3C=NN=C3C1 |
Origin of Product |
United States |
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